1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

Lipophilicity ADME Drug Design

1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine (CAS 1504330-87-3, molecular formula C₁₀H₁₇N₃, molecular weight 179.26 g/mol) is a 5-aminopyrazole derivative bearing an N1-methyl group and a C3-(1-methylcyclopentyl) substituent. The compound exhibits a computed XLogP3-AA of 2.1, one hydrogen bond donor, two hydrogen bond acceptors, a single rotatable bond, and a topological polar surface area (TPSA) of 43.8 Ų.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13301067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1(CCCC1)C2=NN(C(=C2)N)C
InChIInChI=1S/C10H17N3/c1-10(5-3-4-6-10)8-7-9(11)13(2)12-8/h7H,3-6,11H2,1-2H3
InChIKeyFTWNLUKTMYPCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine (CAS 1504330-87-3): Physicochemical Baseline for Procuring a Differentiated 5-Aminopyrazole Building Block


1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine (CAS 1504330-87-3, molecular formula C₁₀H₁₇N₃, molecular weight 179.26 g/mol) is a 5-aminopyrazole derivative bearing an N1-methyl group and a C3-(1-methylcyclopentyl) substituent [1]. The compound exhibits a computed XLogP3-AA of 2.1, one hydrogen bond donor, two hydrogen bond acceptors, a single rotatable bond, and a topological polar surface area (TPSA) of 43.8 Ų [1]. It is commercially available from multiple vendors (Bidepharm, Leyan) at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound is cited in preliminary pharmacological screening as a CCR5 antagonist scaffold [2].

Why In-Class 5-Aminopyrazoles Cannot Replace 1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine in Structure-Activity Programs


The 5-aminopyrazole chemical space contains numerous regioisomers and homologs that appear similar but differ critically in substitution pattern at N1, C3, and C4 positions. Simple replacement of 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine with the 1-cyclopentyl-3-methyl regioisomer (CAS 30241-37-3) swaps the positions of the cyclopentyl and methyl groups, altering both the hydrogen-bonding orientation of the 5-amine and the lipophilicity profile (XLogP3-AA drops from 2.1 to 1.5) [1][2]. The cyclohexyl analog (CAS 56547-82-1) introduces a larger, more flexible ring system, shifting LogP upward to 2.86 . The 3-(cyclopentylmethyl) homolog (CAS 97820-73-0) inserts a methylene spacer that increases the rotatable bond count from 1 to 2, introducing additional conformational entropy that can reduce binding affinity . The 1,4-dimethyl analog (CAS 1499529-82-6) blocks the C4 position, eliminating a potential vector for further derivatization and increasing molecular weight to 193.29 . Each of these structural alterations produces a distinct physicochemical and pharmacological profile; none can be treated as interchangeable.

Quantitative Differentiation Evidence: 1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine Versus Closest Analogs


XLogP3 Lipophilicity: A 0.6 Log Unit Increase Over the 1-Cyclopentyl-3-methyl Regioisomer Drives Differential Membrane Partitioning

The target compound exhibits a computed XLogP3-AA of 2.1, which is 0.6 log units higher than the 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine regioisomer (XLogP3-AA = 1.5), both computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. This corresponds to an approximately fourfold greater predicted octanol-water partition coefficient. In contrast, the 1-cyclohexyl-3-methyl analog (CAS 56547-82-1) has a reported LogP of 2.86, which is 0.76 log units higher than the target . The 1,4-dimethyl-3-(1-methylcyclopentyl) analog has a reported XLogP of 2.5 . The target compound thus occupies a defined intermediate lipophilicity range (XLogP ≈ 2.1) that is distinct from both the less lipophilic regioisomer (1.5) and the more lipophilic cyclohexyl (2.86) and C4-methylated (2.5) analogs.

Lipophilicity ADME Drug Design Partition Coefficient

Rotatable Bond Count: Reduced Conformational Entropy Relative to Methylene-Spacer Analogs

The target compound possesses exactly 1 rotatable bond as computed by Cactvs 3.4.8.24 and reported in PubChem, representing the bond connecting the C3-(1-methylcyclopentyl) group directly to the pyrazole core [1]. In contrast, the 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine analog (CAS 97820-73-0), which inserts a methylene (–CH₂–) spacer between the cyclopentyl ring and the pyrazole C3 position, has 2 rotatable bonds . This additional rotatable bond in the comparator increases the conformational degrees of freedom, which can translate into a larger entropic penalty upon target binding and potentially reduced ligand efficiency [2]. The direct attachment of the 1-methylcyclopentyl group in the target compound constrains conformational sampling relative to methylene-spacer analogs.

Conformational Restriction Rotatable Bonds Entropy Ligand Efficiency

Molecular Weight and Formula: Defined Intermediate Size Between Lighter C9H15N3 and Heavier C11H19N3 Analogs

The target compound has a molecular formula of C₁₀H₁₇N₃ and molecular weight of 179.26 g/mol [1]. This places it at a defined intermediate size within the 5-aminopyrazole scaffold series. The 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine regioisomer (CAS 30241-37-3) and the 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine isomer (CAS 92406-39-8) both have the formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, representing a 14 Da (one methylene unit) reduction [2]. At the other extreme, the 1,4-dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine analog (CAS 1499529-82-6) has formula C₁₁H₁₉N₃ and molecular weight 193.29 g/mol, representing a 14 Da increase . The target compound's C₁₀H₁₇N₃ formula and 179.26 g/mol molecular weight occupy a distinct size niche within this scaffold family, relevant for fragment-based and lead-like optimization programs where incremental molecular weight changes can significantly impact pharmacokinetic properties.

Molecular Weight Fragment-Based Drug Design Lead-Like Properties Scaffold Selection

Vendor-Independent Purity Specification: Multi-Source 95% Purity with Batch-Specific NMR, HPLC, and GC Documentation

The target compound is consistently specified at 95% standard purity across independent vendors including Bidepharm (Catalog No. BD00975860) and Leyan (Product No. 2021531) . Bidepharm explicitly provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports for each production lot, enabling independent verification of identity and purity prior to use in sensitive assays . The 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine regioisomer (CAS 30241-37-3) is also available at 95% purity from Sigma-Aldrich and BOC Sciences ; however, the target compound's availability across multiple geographically distributed vendors (Bidepharm with facilities in Shanghai, Shenzhen, Tianjin, Wuhan, and Chengdu; Leyan with facilities in Shanghai, Anhui, Wuhan, Chengdu, and Shenzhen) provides supply chain redundancy .

Quality Control Batch Reproducibility Procurement Analytical Characterization

CCR5 Antagonist Pharmacological Class Association: Preliminary Screening Data Supporting Antiviral and Anti-Inflammatory Applications

Preliminary pharmacological screening reported on Semantic Scholar specifically identifies 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine as exhibiting CCR5 antagonist activity, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This is consistent with the broader class observation that N-substituted pyrazoles can serve as CCR5 antagonist scaffolds, as demonstrated in the multi-dimensional optimization work by Lemoine et al. (2010), which showed that introduction of N-substituted pyrazoles substantially increased antiviral activity in a CCR5 antagonist series [2]. No quantitative IC₅₀ or Kd data are publicly available for the target compound specifically. The closely related 1,4-dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine scaffold has been elaborated into PF-07054894, a clinical-stage CCR6 antagonist with reported insurmountable inhibition of CCR6-mediated human T cell chemotaxis [3], demonstrating that the 3-(1-methylcyclopentyl)-pyrazole motif can support target engagement in chemokine receptor programs.

CCR5 Antagonist HIV Inflammation Chemokine Receptor Autoimmune Disease

Procurement-Guiding Application Scenarios for 1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Scaffold Selection in Fragment-Based or Lead-Like CCR5 Antagonist Programs Requiring Intermediate Lipophilicity

When a medicinal chemistry program targeting CCR5 requires a 5-aminopyrazole core with an XLogP of approximately 2.1 — intermediate between the less lipophilic 1-cyclopentyl-3-methyl regioisomer (XLogP3-AA = 1.5) and the more lipophilic 1-cyclohexyl analog (LogP ≈ 2.86) — this compound provides a pre-defined lipophilicity window that can be advantageous for balancing membrane permeability against metabolic stability and solubility . The compound's reported CCR5 antagonist activity from preliminary pharmacological screening further supports its selection as a starting scaffold for hit-to-lead optimization in antiviral (HIV) or anti-inflammatory programs .

Conformationally Constrained Building Block for Kinase or GPCR Inhibitor Libraries

The compound's single rotatable bond and direct C3-(1-methylcyclopentyl) attachment provide a conformationally restricted scaffold that reduces entropic penalty upon target binding relative to methylene-spacer analogs possessing 2 rotatable bonds . This property makes it a rational choice for library synthesis programs targeting rigid ATP-binding pockets (e.g., kinase hinge regions) or GPCR orthosteric sites where pre-organization of the scaffold can enhance binding enthalpy. The unsubstituted C4 position also preserves a vector for further diversification via electrophilic substitution or cross-coupling chemistry.

Multi-Vendor Procurement Strategy for Long-Term Discovery Programs Requiring Supply Chain Redundancy

Procurement teams supporting multi-year lead optimization campaigns can leverage the compound's availability from at least two independent vendors (Bidepharm, Leyan) with established batch-level QC documentation including NMR, HPLC, and GC . This multi-source supply arrangement mitigates the risk of single-vendor stockouts and enables cross-vendor purity verification. The 95% standard purity specification is documented across vendors, providing a consistent quality benchmark for assay reproducibility across procurement cycles.

Quote Request

Request a Quote for 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.